molecular formula C17H15N3O4S B2834906 N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2034262-07-0

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2834906
CAS No.: 2034262-07-0
M. Wt: 357.38
InChI Key: PFIWYACOYZDKPA-UHFFFAOYSA-N
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Description

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups

Mechanism of Action

Target of Action

The primary targets of this compound are cholinesterase enzymes . These enzymes play a crucial role in nerve function, specifically in the breakdown of acetylcholine, a key neurotransmitter for nerve signal transmission. Inhibition of these enzymes can lead to an increase in acetylcholine levels, affecting nerve signal transmission.

Mode of Action

The compound interacts with its targets (cholinesterase enzymes) by binding to the active site of the enzyme, thereby inhibiting its function . This results in an increase in acetylcholine levels in the synaptic cleft, which can enhance nerve signal transmission.

Biochemical Pathways

The affected pathway is the cholinergic pathway , which involves the synthesis, release, and breakdown of acetylcholine. By inhibiting cholinesterase enzymes, this compound disrupts the normal breakdown of acetylcholine, leading to an increase in acetylcholine levels . The downstream effects include enhanced nerve signal transmission and potential therapeutic effects for conditions like Alzheimer’s disease .

Pharmacokinetics

Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

The molecular and cellular effects of this compound’s action include an increase in acetylcholine levels and enhanced nerve signal transmission . These effects can potentially improve cognitive function and memory, making this compound a potential therapeutic agent for Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxin-6-ylamine, which is then reacted with benzo[c][1,2,5]thiadiazole-5-carboxylic acid under specific conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory-scale synthesis to improve yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology

In biological research, it is studied for its potential as a bioactive molecule. Its interactions with biological systems can provide insights into new therapeutic approaches.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in research and industrial applications.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c21-14(10-2-4-15-16(8-10)24-6-5-23-15)9-18-17(22)11-1-3-12-13(7-11)20-25-19-12/h1-4,7-8,14,21H,5-6,9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIWYACOYZDKPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C3=CC4=NSN=C4C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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